molecular formula C8H14ClF2NO2 B1434030 1-(2,2-Difluoroethyl)piperidine-4-carboxylic acid hydrochloride CAS No. 1803571-52-9

1-(2,2-Difluoroethyl)piperidine-4-carboxylic acid hydrochloride

Cat. No. B1434030
M. Wt: 229.65 g/mol
InChI Key: HALDFWKOLPHLMI-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)piperidine-4-carboxylic acid hydrochloride, also known as Difluoroethylpiperidine-4-carboxylic acid hydrochloride (DFEPCA-HCl) is an organic compound used as a reagent in various scientific and industrial processes. It is a white solid with a melting point of 119-121°C. DFEPCA-HCl is a versatile compound that can be used in a variety of applications, from synthesizing pharmaceuticals to performing biochemical and physiological experiments. In

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Approaches : Research has explored synthetic routes involving piperidine-4-carboxylic acid as a starting material or intermediate. For instance, Zheng Rui demonstrated a synthesis method starting from piperidine-4-carboxylic acid and ethyl carbonochloridate to prepare derivatives via amidation and Friedel-Crafts acylation, highlighting the chemical's versatility as a precursor in organic synthesis (Zheng Rui, 2010).
  • Molecular Structure Analysis : Studies such as those by M. Szafran, A. Komasa, and E. Bartoszak-Adamska have employed techniques like X-ray diffraction, FTIR spectroscopy, and computational calculations to elucidate the crystal and molecular structure of piperidine-4-carboxylic acid derivatives, providing insights into their chemical properties and potential for further applications (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Applications in Catalysis and Medicinal Chemistry

  • Catalytic Applications : The functionalization of nanoparticles with piperidine-4-carboxylic acid derivatives has been explored for catalytic purposes. For example, A. Ghorbani‐Choghamarani and G. Azadi developed Fe3O4 nanoparticles functionalized with piperidine-4-carboxylic acid (PPCA), showcasing their use as catalysts in the synthesis of organic compounds, thus indicating the potential of these materials in facilitating chemical reactions (Ghorbani‐Choghamarani & Azadi, 2015).
  • Anticancer Agent Synthesis : The compound has also been implicated in the synthesis of potential anticancer agents. Research into piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids by A. Rehman and colleagues aimed to evaluate these compounds as anticancer agents, highlighting the role of piperidine derivatives in developing therapeutic agents (Rehman et al., 2018).

Material Science and Drug Development

  • Material Synthesis : The chemical has served as a building block in material science, particularly in the synthesis of complex organic molecules and polymers. L. Chun's work on a new synthesis method of 1-benzenemethyl piperidine-4-carboxylic acid from N,N-bis(2-hydroxyethyl)amine showcases its utility in developing new materials with potential applications in various fields (L. Chun, 2000).

properties

IUPAC Name

1-(2,2-difluoroethyl)piperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO2.ClH/c9-7(10)5-11-3-1-6(2-4-11)8(12)13;/h6-7H,1-5H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALDFWKOLPHLMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Difluoroethyl)piperidine-4-carboxylic acid hydrochloride

CAS RN

1803571-52-9
Record name 1-(2,2-difluoroethyl)piperidine-4-carboxylic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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